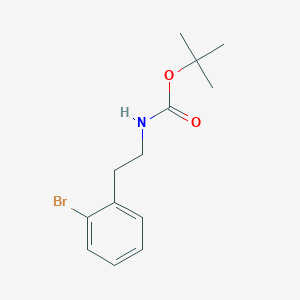

Tert-butyl 2-bromophenethylcarbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLKBQZVNSHZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598800 | |

| Record name | tert-Butyl [2-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171663-06-2 | |

| Record name | tert-Butyl [2-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(2-bromophenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of Boc-Protected Bromoalkylamines: A Focus on tert-Butyl N-(2-bromoethyl)carbamate

Introduction: The Strategic Importance of Protected Bifunctional Building Blocks in Drug Discovery

In the landscape of modern pharmaceutical and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. This endeavor relies heavily on the use of versatile, bifunctional building blocks that allow for the sequential and controlled introduction of different functionalities. Among these, N-Boc protected bromoalkylamines, such as tert-butyl N-(2-bromoethyl)carbamate, have emerged as indispensable tools. The presence of a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protecting group on the amine, coupled with a reactive alkyl bromide, provides a powerful platform for a multitude of synthetic transformations. This guide will provide an in-depth exploration of the properties, synthesis, and characterization of these valuable synthetic intermediates. Due to a greater abundance of available data, this document will focus primarily on tert-butyl N-(2-bromoethyl)carbamate as a representative example, with extrapolations and discussions on the synthesis of its phenethyl analogue, tert-butyl 2-bromophenethylcarbamate.

The strategic use of the Boc protecting group is central to the utility of these reagents. It effectively masks the nucleophilicity of the amine under a wide range of reaction conditions, allowing for selective reactions at other sites of the molecule. The Boc group's stability to most nucleophiles and bases, combined with its facile removal under acidic conditions, offers a robust and orthogonal protection strategy in multi-step syntheses.[1][2] This control is crucial in the synthesis of peptide drugs, antibiotics, and anticancer agents, where precise sequential bond formation is required to achieve the desired molecular complexity and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental for its effective use in the laboratory. The following table summarizes the key properties of tert-butyl N-(2-bromoethyl)carbamate.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₄BrNO₂ | [3][4] |

| Molecular Weight | 224.10 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or low melting solid | [3][5] |

| Melting Point | 30-32 °C | [3] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [3] |

| CAS Number | 39684-80-5 | [4][6] |

Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

The synthesis of tert-butyl N-(2-bromoethyl)carbamate is typically achieved through the Boc-protection of 2-bromoethylamine or its hydrobromide salt. The reaction is robust and can be performed under various conditions, generally affording high yields.

Causality Behind Experimental Choices

The choice of starting material, either the free amine or its hydrobromide salt, dictates the specific reaction conditions. When using the hydrobromide salt, a base is required to neutralize the ammonium salt and liberate the free amine for reaction with di-tert-butyl dicarbonate (Boc₂O), the most common Boc-protection reagent.[7] The selection of the base and solvent system can influence reaction time and ease of purification. Common bases include triethylamine, sodium hydroxide, or sodium carbonate.[3][7] The use of a biphasic system (e.g., dichloromethane-water) can facilitate the reaction and subsequent workup by allowing for easy separation of the organic product from the aqueous phase containing inorganic byproducts.[7]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of tert-butyl N-(2-bromoethyl)carbamate.

Detailed Step-by-Step Protocol

The following protocol is adapted from a literature procedure and provides a reliable method for the synthesis of tert-butyl N-(2-bromoethyl)carbamate.[3]

-

Reaction Setup: To a solution of 2-bromoethylamine hydrobromide (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (80.0 g, 366 mmol) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, add water (500 mL) to the reaction mixture to dilute it.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 500 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil.

Synthesis of the Phenethyl Analog: this compound

While specific, detailed protocols for this compound are less common in the literature, its synthesis can be logically deduced from the established procedures for similar compounds. The key precursor is 2-(2-bromophenyl)ethan-1-amine.

Proposed Synthetic Route

A plausible synthetic route involves the synthesis of 2-(2-bromophenyl)ethan-1-amine followed by its Boc-protection. The synthesis of the precursor amine can be achieved through various methods, one of which involves the reduction of a corresponding nitrile or azide. For instance, 2-azido-1-(2-bromophenyl)ethanol can be reduced to the desired amine.[8]

Once the 2-(2-bromophenyl)ethan-1-amine is obtained, its Boc-protection would follow a similar protocol to that of 2-bromoethylamine, utilizing di-tert-butyl dicarbonate and a suitable base in an appropriate solvent.

Characterization and Spectroscopic Analysis

The unambiguous identification and confirmation of the purity of the synthesized product are critical. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following data is for the well-characterized tert-butyl N-(2-bromoethyl)carbamate.

Analytical Workflow

The following diagram outlines the typical analytical workflow for the characterization of the synthesized product.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the structure of the molecule by showing the chemical environment of each proton.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~1.4 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The singlet multiplicity is due to the absence of adjacent protons.

-

~3.3-3.5 ppm (multiplet, 4H): These signals arise from the two methylene (-CH₂-) groups of the ethyl chain. They typically appear as overlapping multiplets (a triplet of triplets or more complex patterns) due to coupling with each other and the adjacent NH proton. A reported spectrum shows a doublet of doublets at 3.42 ppm (J=6.8Hz, 2H) and 3.29 ppm (J=6.8Hz, 2H) in DMSO-d₆.[3]

-

~7.1 ppm (broad singlet, 1H): This signal is from the proton attached to the nitrogen of the carbamate group (NH). Its chemical shift and appearance can be variable and are often concentration and solvent-dependent.[3]

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ):

-

~28.5 ppm: Corresponds to the three equivalent methyl carbons of the tert-butyl group.

-

~30.9 ppm: The carbon atom of the ethyl chain bonded to the bromine atom (-CH₂-Br).

-

~39.1 ppm: The carbon atom of the ethyl chain bonded to the nitrogen atom (-CH₂-NH).

-

~79.6 ppm: The quaternary carbon of the tert-butyl group.

-

~156.1 ppm: The carbonyl carbon of the carbamate group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Characteristic Absorption Bands (cm⁻¹):

-

~3340 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the presence of the secondary amine of the carbamate.

-

~2980 cm⁻¹ (C-H stretch): Strong absorptions from the sp³ C-H bonds of the alkyl groups.

-

~1685 cm⁻¹ (C=O stretch): A strong, sharp peak characteristic of the carbonyl group in the carbamate.

-

~1520 cm⁻¹ (N-H bend): A moderate absorption band.

-

~1160 cm⁻¹ (C-O stretch): A strong absorption from the ester-like C-O bond of the carbamate.

-

~650 cm⁻¹ (C-Br stretch): A weak to moderate absorption in the fingerprint region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Expected Molecular Ion Peak ([M+H]⁺): For C₇H₁₄BrNO₂, the expected monoisotopic mass is approximately 223.02 g/mol .[4] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 224.03. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be expected for the molecular ion in techniques like electron ionization (EI).

Applications in Drug Development and Organic Synthesis

tert-Butyl N-(2-bromoethyl)carbamate and its analogues are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.

-

Synthesis of Nitrogen-Containing Heterocycles: The dual functionality of these compounds makes them ideal precursors for the synthesis of various nitrogen-containing heterocyclic rings, which are common scaffolds in many pharmaceuticals.

-

Linkers in Bioconjugation and Drug Delivery: The Boc-protected amino group and the reactive bromide allow for the sequential attachment of this molecule to two different entities, making it a useful linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

-

Precursor for Novel Amino Acids and Peptidomimetics: These building blocks can be elaborated into non-natural amino acids and peptidomimetics, which are important for modulating the pharmacological properties of peptide-based drugs.

-

Intermediate in the Synthesis of Specific Drugs: For instance, tert-butyl N-(2-bromoethyl)carbamate is a known intermediate in the synthesis of inhibitors of nitric oxide (NO) synthase.[7]

Safety and Handling

tert-Butyl N-(2-bromoethyl)carbamate is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Boc-protected bromoalkylamines, exemplified by tert-butyl N-(2-bromoethyl)carbamate, are strategically important building blocks in modern organic and medicinal chemistry. Their well-defined physicochemical properties, reliable synthetic protocols, and clear spectroscopic signatures make them highly valuable reagents for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of their synthesis and characterization, as detailed in this guide, is crucial for their effective and safe utilization in research and development.

References

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

tert-Butyl N-(2-bromoethyl)carbamate. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (2008, October 7). Google Patents.

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. (2014, August). ResearchGate. Retrieved January 13, 2026, from [Link]

-

TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE | CAS 39684-80-5. (n.d.). Matrix Fine Chemicals. Retrieved January 13, 2026, from [Link]

- Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester. (2006, November 30). Google Patents.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (2005). Organic Syntheses, 82, 64. Retrieved January 13, 2026, from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 13, 2026, from [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). MDPI. Retrieved January 13, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. (2025, August 20). Chemsrc. Retrieved January 13, 2026, from [Link]

-

β-BROMOETHYLAMINE HYDROBROMIDE. (1941). Organic Syntheses, 21, 12. Retrieved January 13, 2026, from [Link]

-

Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Synthesis of Boc-protected bicycloproline. (2006). PMC - NIH. Retrieved January 13, 2026, from [Link]

- Method for synthesizing 2-thiophene ethylamine. (2012, July 11). Google Patents.

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). MDPI. Retrieved January 13, 2026, from [Link]

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2021). MDPI. Retrieved January 13, 2026, from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.dk]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(tert-Butoxycarbonylamino)ethyl Bromide | 39684-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. TERT-BUTYL N-(2-BROMOETHYL)CARBAMATE | CAS 39684-80-5 [matrix-fine-chemicals.com]

- 7. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 8. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

Foreword: The Strategic Utility of a Bifunctional Building Block

An In-depth Technical Guide to Tert-butyl 2-bromophenethylcarbamate (CAS: 171663-06-2)

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials and intermediates. This compound stands out as a quintessential example of a highly versatile bifunctional building block. Its structure, featuring a Boc-protected amine and an ortho-substituted bromophenyl ring, provides two distinct and orthogonal reactive sites. This allows for sequential, controlled modifications, making it an invaluable precursor for the synthesis of complex molecular architectures, including nitrogen-containing heterocycles and substituted phenethylamine derivatives which are prevalent in centrally active pharmaceuticals. This guide, intended for researchers and drug development professionals, elucidates the core properties, synthesis, reactivity, and handling of this key intermediate, providing a foundation for its practical application in the laboratory.

Core Physicochemical & Structural Data

This compound is a stable, crystalline solid under standard conditions.[1] Its key identifiers and properties are summarized below, providing a quick reference for laboratory use.[2][3]

| Property | Value | Source(s) |

| CAS Number | 171663-06-2 | [2][3] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |

| Molecular Weight | 300.19 g/mol | [2] |

| Synonyms | Carbamic acid, N-[2-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester; [2-(2-BROMO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | [4][5] |

| Appearance | Off-white to white solid | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | [6] |

| Storage | Store at room temperature or under refrigeration (2-8°C) in a dry, well-ventilated place. | [1][2] |

| SMILES | O=C(OC(C)(C)C)NCCc1ccccc1Br | [2] |

Synthesis: A Protocol Grounded in Causality

The most direct and widely employed synthesis of this compound involves the N-protection of 2-(2-bromophenyl)ethanamine using di-tert-butyl dicarbonate (Boc₂O). The choice of reagents and conditions is critical for achieving high yield and purity, minimizing the formation of di-substituted byproducts and facilitating straightforward purification.

Reaction Rationale

The primary amine of 2-(2-bromophenyl)ethanamine acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive Boc anhydride. A base, typically a non-nucleophilic amine like triethylamine or an inorganic base, is employed to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under a wide range of conditions (e.g., nucleophilic attack, catalytic hydrogenation) and its facile removal under acidic conditions.[7][8]

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(2-bromophenyl)ethanamine.

Materials:

-

2-(2-bromophenyl)ethanamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromophenyl)ethanamine hydrochloride (1.0 eq). Dissolve or suspend it in dichloromethane (approx. 0.1 M concentration).

-

Basification: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and provide the basic medium for the reaction. Stir for 15-20 minutes to ensure complete formation of the free amine.

-

Boc-Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM. Causality Note: A slight excess of Boc₂O ensures complete consumption of the starting amine, which can be difficult to separate from the product. The low temperature helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine (to reduce the water content).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Synthetic Workflow Diagram

Caption: General synthesis scheme for this compound.

Strategic Applications in Synthesis

The true value of this compound lies in its capacity for sequential and diverse chemical transformations, making it a cornerstone intermediate for building complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a prime handle for a vast array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds at the ortho-position of the phenethyl group, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[9][10]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes forms a new C-C bond, extending the carbon framework.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities, useful for further click chemistry or as part of a larger pharmacophore.

-

Buchwald-Hartwig Amination: Reaction with amines, amides, or carbamates forms new C-N bonds.[10]

-

Carbonylative Couplings: Introduction of a carbonyl group can be achieved using carbon monoxide, leading to ketones or amides.[11][12]

Intramolecular Cyclization Pathways

Following a cross-coupling reaction or upon deprotection of the amine, the molecule is perfectly poised for intramolecular cyclization to generate valuable heterocyclic cores.

-

Intramolecular Heck Reaction: If an alkene is introduced via Suzuki or Heck coupling, subsequent intramolecular cyclization can lead to the formation of fused ring systems.

-

Post-Deprotection Cyclization: After removing the Boc group (typically with trifluoroacetic acid or HCl in an appropriate solvent), the resulting primary amine can act as an intramolecular nucleophile. For instance, a palladium-catalyzed intramolecular C-N coupling can yield tetrahydroisoquinoline derivatives, a privileged scaffold in medicinal chemistry.

Synthetic Pathways Overview

Caption: Key synthetic transformations of the title compound.

Spectroscopic Characterization Profile

Confirmation of the structure and purity of this compound is typically achieved through a combination of NMR and IR spectroscopy. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on its constituent functional groups.[13]

| Technique | Expected Observations |

| ¹H NMR | ~7.5-7.0 ppm: Multiplets corresponding to the 4 protons of the ortho-disubstituted aromatic ring. ~5.0-4.5 ppm: A broad singlet or triplet for the carbamate N-H proton. ~3.4-3.2 ppm: A quartet or multiplet for the 2 protons of the CH₂ group adjacent to the nitrogen (-NH-CH₂ -). ~2.9-2.8 ppm: A triplet for the 2 protons of the benzylic CH₂ group (-CH₂ -Ar). ~1.4 ppm: A sharp singlet for the 9 protons of the tert-butyl group. |

| ¹³C NMR | ~156 ppm: Carbonyl carbon of the carbamate group (C=O). ~140-120 ppm: Six signals for the aromatic carbons, including the carbon bearing the bromine atom. ~80 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃). ~42 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂ -). ~38 ppm: Benzylic methylene carbon (-CH₂ -Ar). ~28 ppm: Methyl carbons of the tert-butyl group. |

| IR (ATR) | ~3350 cm⁻¹: N-H stretch (carbamate). ~2970 cm⁻¹: C-H stretches (aliphatic). ~1680 cm⁻¹: C=O stretch (strong, carbamate). ~1520 cm⁻¹: N-H bend and C-N stretch. ~1160 cm⁻¹: C-O stretch (carbamate). |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on safety data for the compound and structurally related analogues.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][15]

Conclusion

This compound (CAS: 171663-06-2) is more than a simple intermediate; it is a strategic tool for the efficient construction of complex molecules. Its orthogonal protecting group and reactive handle for cross-coupling reactions provide a reliable and versatile platform for synthesizing diverse chemical libraries. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of novel therapeutic agents.

References

-

Chemsigma. 171663-06-2 this compound. [Link]

-

Chemsigma. This compound [171663-06-2]. [Link]

-

Chemsrc. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. [Link]

-

ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]

-

Pharmaffiliates. tert-Butyl (2-bromoethyl)carbamate. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. [Link]

-

ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

ResearchGate. Palladium Catalyzed Carbonylative alpha-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. 171663-06-2 this compound [chemsigma.com]

- 4. This compound - CAS:171663-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Synthesis and Purification of Tert-butyl 2-bromophenethylcarbamate: A Technical Guide

For Immediate Release

This guide provides a comprehensive overview of the synthesis and purification of tert-butyl 2-bromophenethylcarbamate, a key intermediate in the development of various pharmaceuticals and bioactive molecules.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step protocols, and purification strategies to ensure a high-purity final product.

Introduction: The Significance of this compound

This compound belongs to the class of substituted phenethylamines, which are crucial in the development of drugs targeting the central nervous system.[1][3] The presence of the bromine substituent allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions.[4][5]

Synthetic Pathway: The Boc Protection of 2-Bromophenethylamine

The most common and efficient method for synthesizing this compound is through the Boc protection of 2-bromophenethylamine. This reaction involves the treatment of 2-bromophenethylamine or its salt with a Boc-introducing agent, such as di-tert-butyl dicarbonate (Boc₂O).[6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine of 2-bromophenethylamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the carbamate. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[7]

Reaction Visualization

Caption: General overview of the Boc protection reaction.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Bromophenethylamine | C₈H₁₀BrN | 200.08 | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.5 eq |

| Triethylamine (TEA) or Sodium Bicarbonate | (C₂H₅)₃N / NaHCO₃ | 101.19 / 84.01 | 1.1 - 2.0 eq |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | 84.93 / 72.11 | As solvent |

| Saturated aqueous sodium bicarbonate solution | NaHCO₃(aq) | - | For workup |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | For workup |

| Anhydrous sodium sulfate or magnesium sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add the base, such as triethylamine or sodium bicarbonate (1.1 - 2.0 eq), to the solution and stir.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the reaction mixture. The reaction is often exothermic, so addition may need to be controlled to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[6][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[6][8]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often an oil or a solid.[6][8]

Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Purification Strategies

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The two primary methods for purification are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for purifying carbamates.[9][10]

-

Stationary Phase: Silica gel is the most common stationary phase. For carbamate purification, specialized columns can also be utilized.[9][10]

-

Mobile Phase: A mixture of non-polar and polar solvents is typically used. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[11] The polarity of the mobile phase is gradually increased to elute the product from the column.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method.

-

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing Boc-protected amines include hexane, ether, or a mixture of polar and non-polar solvents.[6][12]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

If crystallization does not occur, adding a seed crystal of the pure product can be beneficial.[4][13]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Purity Validation

The purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy. Specialized carbamate columns can provide excellent separation.[10][14][15]

Conclusion

The synthesis of this compound via Boc protection of 2-bromophenethylamine is a robust and high-yielding reaction. Careful execution of the reaction and subsequent purification by either column chromatography or recrystallization are essential to obtain a high-purity product suitable for further applications in pharmaceutical and chemical research. The choice of purification method will depend on the physical state of the crude product and the nature of the impurities.

References

- Effective Analysis Carbamate Pesticides | Separation Science. (n.d.).

- tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 - ChemicalBook. (n.d.).

- The Acclaim Carbamate Column—A Superior Solution - Thermo Fisher Scientific. (n.d.).

- Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.).

- US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents. (n.d.).

- Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).

- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).

- CARBAMATE PESTICIDE ANALYSIS COLUMNS - Chrom8 int. (n.d.).

- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022, January 12).

- 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected - Apollo Scientific. (n.d.).

- 2-Bromophenethylamine - MySkinRecipes. (n.d.).

- Amine Protection / Deprotection - Fisher Scientific. (n.d.).

- Understanding the Role of 2-Bromophenethylamine in Pharmaceutical Synthesis. (2025, October 17).

- WO2006126255A1 - Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester - Google Patents. (n.d.).

- New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed. (n.d.).

- Substituted phenethylamine - Wikipedia. (n.d.).

- β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. (n.d.).

- How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).

- BOC Protection and Deprotection - 百灵威. (n.d.).

- Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012, June 18).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).

- Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).

- EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).

- CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents. (n.d.).

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (2017, April 5).

- Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry - Scribd. (2019, June 19).

- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.).

Sources

- 1. 2-Bromophenethylamine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 7. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 8. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 9. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. CARBAMATE PESTICIDE ANALYSIS COLUMNS | Chrom8 int. [chrom8.nl]

- 15. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Boc-Protected Bromophenethylamines

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical agents and research probes, N-Boc-protected phenethylamines serve as critical building blocks. Their structural motif, featuring a protected amine and a reactive halogenated phenyl ring, allows for diverse downstream modifications. The precise characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final compounds. This guide provides an in-depth analysis of the spectral data for N-Boc-protected bromophenethylamines, establishing a framework for their unambiguous identification and quality control.

Due to the limited availability of comprehensive public spectral data for the ortho-isomer, this guide will focus on the well-characterized analogue, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate (the para-isomer). The principles and techniques detailed herein are directly applicable to other isomers, and this document will provide expert insights into the expected spectral differences for the target compound, tert-butyl 2-bromophenethylcarbamate (the ortho-isomer).

This document is intended for researchers, chemists, and quality control specialists who rely on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to verify the structure and purity of synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often preferred due to its excellent solubilizing properties for moderately polar compounds and its single residual peak at 7.26 ppm.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as ¹H NMR (operating at ~100 MHz for a 400 MHz instrument).

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Data Interpretation: ¹H NMR Spectrum of tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate

The ¹H NMR spectrum provides a definitive map of the proton environments. A Certificate of Analysis for this compound confirms the spectrum is consistent with the proposed structure.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Interpretation |

| -C(CH₃)₃ (tert-Butyl) | ~1.44 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a large singlet. |

| -CH₂- (Methylene, Ar-CH₂) | ~2.78 | Triplet (t) | 2H | These protons are adjacent to the aromatic ring and the other methylene group. They appear as a triplet due to coupling with the -CH₂-NH- protons. |

| -CH₂- (Methylene, -CH₂-NH) | ~3.38 | Quartet (q) or Triplet of Doublets (td) | 2H | These protons are coupled to both the adjacent methylene group (-CH₂-Ar) and the N-H proton. The signal is often a quartet or a more complex multiplet. |

| -NH- (Amide) | ~4.60 | Broad Singlet (br s) or Triplet (t) | 1H | The amide proton signal is often broad due to quadrupole effects from the nitrogen atom and chemical exchange. It may show coupling to the adjacent CH₂ group. |

| Ar-H (Aromatic) | ~7.09 | Doublet (d) | 2H | Protons ortho to the ethyl group. They are split by the adjacent protons meta to the ethyl group, resulting in a doublet. |

| Ar-H (Aromatic) | ~7.42 | Doublet (d) | 2H | Protons meta to the ethyl group (and ortho to the bromine). They are split by the adjacent protons ortho to the ethyl group. The characteristic AA'BB' system confirms para-substitution. |

Expert Insight: Expected Spectrum for the ortho-Isomer

For this compound, the aromatic region (7.0-7.6 ppm) would be significantly different. Instead of two symmetric doublets, one would expect a more complex pattern of four distinct multiplets, each integrating to 1H. This is due to the loss of symmetry, making all four aromatic protons chemically non-equivalent and subject to both ortho- and meta-couplings.

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale & Interpretation |

| -C(CH₃)₃ (tert-Butyl Methyls) | ~28.4 | The three equivalent methyl carbons of the Boc group appear in the aliphatic region. |

| Ar-CH₂- (Methylene) | ~35.5 | The methylene carbon attached to the aromatic ring. |

| -CH₂-NH- (Methylene) | ~42.3 | The methylene carbon attached to the nitrogen, slightly deshielded by the electronegative atom. |

| -C(CH₃)₃ (tert-Butyl Quaternary) | ~79.2 | The quaternary carbon of the Boc protecting group. |

| C-Br (Aromatic) | ~121.0 | The aromatic carbon directly bonded to the bromine atom. |

| Ar-C (Aromatic) | ~130.8 | Aromatic carbons ortho to the bromine atom. |

| Ar-C (Aromatic) | ~131.6 | Aromatic carbons ortho to the ethyl group. |

| Ar-C (Aromatic, Quaternary) | ~138.5 | The quaternary aromatic carbon to which the ethyl group is attached. |

| C=O (Carbonyl) | ~155.8 | The carbonyl carbon of the carbamate group, appearing in the characteristic downfield region. |

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3350 | N-H Stretch | Secondary Amide (Carbamate) | A sharp to moderately broad peak indicating the N-H bond of the carbamate. |

| ~2970 | C-H Stretch | sp³ C-H (Alkyl) | Strong absorptions corresponding to the C-H bonds of the tert-butyl and ethyl groups. |

| ~1685 | C=O Stretch | Carbonyl (Carbamate) | A very strong, sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak. |

| ~1510 | N-H Bend | Secondary Amide | A moderate absorption associated with the bending vibration of the N-H bond. |

| ~1160 | C-O Stretch | Ester (Carbamate) | A strong band corresponding to the C-O single bond stretch of the carbamate. |

| ~1010 | C-Br Stretch | Aryl Bromide | A moderate to strong absorption in the fingerprint region, indicative of the carbon-bromine bond. |

| ~810 | C-H Bend (out-of-plane) | Aromatic Ring | A strong band indicating para-substitution on the benzene ring. For an ortho-isomer, a band around 750 cm⁻¹ would be expected instead. |

Diagram: IR Analysis Workflow

Caption: Standard workflow for ATR-IR functional group analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through its fragmentation patterns and isotopic distribution, offers further structural confirmation.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Data Interpretation: Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.

-

Molecular Formula: C₁₃H₁₈BrNO₂

-

Molecular Weight: ~300.20 g/mol [1]

-

Expected Molecular Ion Peaks: The mass spectrum should exhibit two prominent peaks of nearly equal intensity, separated by 2 m/z units:

-

[M]⁺ or [M+H]⁺ containing ⁷⁹Br: m/z ~299 (exact mass: 299.0521)

-

[M]⁺ or [M+H]⁺ containing ⁸¹Br: m/z ~301 (exact mass: 301.0500) This characteristic "doublet" is a definitive signature of a monobrominated compound.

-

-

Key Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

-

Loss of tert-butyl cation (-57 Da): [M - C₄H₉]⁺

-

Loss of isobutylene (-56 Da): [M - C₄H₈]⁺

-

Loss of the entire Boc group (-100 Da): [M - C₅H₈O₂]⁺ (cleavage to form the phenethylamine fragment ion).

-

Diagram: MS Analysis Workflow

Caption: Workflow for ESI-MS molecular weight confirmation.

Integrated Spectral Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate .

-

MS confirms the molecular weight and the presence of one bromine atom (m/z ~299/301).

-

IR confirms the presence of key functional groups: a secondary carbamate (N-H at ~3350 cm⁻¹, C=O at ~1685 cm⁻¹) and an aryl-bromide bond (~1010 cm⁻¹).

-

¹³C NMR confirms the presence of 11 unique carbon environments, including the carbonyl, the Boc group carbons, two distinct methylene carbons, and the carbons of a para-substituted aromatic ring.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment (9H singlet, two 2H multiplets, 1H amide, and two 2H doublets in the aromatic region) and their connectivity through spin-spin coupling.

This cohesive dataset provides unambiguous proof of the compound's identity and purity, a critical requirement for its use in advanced chemical synthesis.

References

-

PubChem. tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Tert-butyl 2-bromophenethylcarbamate

Introduction

Tert-butyl 2-bromophenethylcarbamate is a carbamate derivative of significant interest in synthetic organic chemistry and drug discovery. As with any compound earmarked for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource to inform formulation strategies, analytical method development, and decisions on storage and handling.

The structural features of this compound, namely the bulky tert-butyl group, the carbamate linkage, and the brominated aromatic ring, all contribute to its unique solubility and stability characteristics. This guide will dissect these contributions and provide a systematic approach to their experimental determination.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly available for the 2-bromo isomer. The related tert-Butyl N-(2-bromoethyl)carbamate has a melting point of 30-32 °C. | [2][3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. The presence of both hydrophobic (bromophenyl, tert-butyl) and polar (carbamate) moieties suggests that this compound will exhibit a nuanced solubility profile.

Predicted Solubility

Based on its structure, we can predict the following solubility trends:

-

High Solubility: In non-polar and moderately polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The related compound, tert-Butyl N-(2-bromoethyl)carbamate, is known to be soluble in Chloroform, Dichloromethane and Ethyl Acetate[2][3].

-

Moderate Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Low Solubility: In polar protic solvents such as ethanol and methanol, and very low solubility in aqueous solutions.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. The following protocol outlines a standard procedure for determining the solubility of this compound in a range of relevant solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully take a known volume of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| PBS (pH 7.4) | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| DMSO | 25 | To be determined |

Stability Profile: Unveiling Degradation Pathways

The stability of a compound is a critical quality attribute that affects its shelf-life, safety, and efficacy. The carbamate functional group is known to be susceptible to hydrolysis under both acidic and basic conditions. The presence of a bromo-aromatic ring also introduces the possibility of photolytic degradation.

Potential Degradation Pathways

-

Acid Hydrolysis: Protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack by water, can lead to the cleavage of the carbamate bond to yield 2-(2-bromophenyl)ethan-1-amine, carbon dioxide, and tert-butanol.

-

Base Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can also lead to the cleavage of the carbamate bond.

-

Oxidative Degradation: The aromatic ring and the benzylic position could be susceptible to oxidation.

-

Thermal Degradation: Carbamates can undergo thermal degradation, though the Boc group is generally stable at moderate temperatures[4][5].

-

Photodegradation: The bromo-aromatic moiety can absorb UV light, potentially leading to the homolytic cleavage of the carbon-bromine bond and subsequent degradation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative: Dilute the stock solution with a solution of 3% hydrogen peroxide.

-

Thermal: Store a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Use a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the compound.

Recommended Long-Term Storage Conditions (based on ICH guidelines):

| Condition | Temperature | Relative Humidity |

| Long-term | 25 °C ± 2 °C | 60% RH ± 5% RH |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |

The European Medicines Agency provides detailed guidelines for stability testing of active substances[6].

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of this compound.

Typical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products. The mass-to-charge ratio of the parent compound and any new peaks observed in the chromatograms from the forced degradation studies can provide valuable structural information.

Data Interpretation and Reporting

Solubility Data

Solubility should be reported in standard units such as mg/mL or µg/mL. It is also useful to classify the solubility according to standard pharmacopeial definitions (e.g., "sparingly soluble," "practically insoluble").

Stability Data

The results of the stability studies should be presented in a clear and concise manner. This includes:

-

A summary of the percentage of degradation observed under each stress condition.

-

The identification of any major degradation products.

-

A proposed degradation pathway based on the identified products.

-

An estimation of the shelf-life based on the long-term stability data.

Conclusion

While specific experimental data for this compound is not widely available in the public domain, this guide provides a comprehensive framework for its systematic characterization. By following the outlined predictive approaches and detailed experimental protocols, researchers can generate the necessary solubility and stability data to support the continued development of this promising compound. A thorough understanding of these fundamental properties is not merely an academic exercise but a critical step in translating a molecule from the laboratory to real-world applications.

References

- Delgado, M. C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

-

PubChem. (n.d.). tert-butyl N-[2-(2-bromoethoxy)ethyl]carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

- ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11867–11877.

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 39684-80-5 CAS MSDS (tert-Butyl N-(2-bromoethyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 4. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

The Strategic Utility of tert-Butyl N-(2-bromoethyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Workhorse of Pharmaceutical Synthesis

In the vast and intricate world of medicinal chemistry, the timely and efficient construction of complex molecular architectures is paramount. Success in drug discovery and development often hinges on the availability of versatile, reliable, and well-characterized building blocks. Among these, tert-butyl N-(2-bromoethyl)carbamate emerges not as a flashy, novel scaffold, but as a steadfast and indispensable workhorse. Its strategic value lies in its bifunctional nature: a reactive alkyl bromide for nucleophilic substitution and a stable, yet readily cleavable, Boc-protected amine. This combination allows for the controlled, sequential introduction of a protected aminoethyl moiety, a common structural motif in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and, most critically, the strategic applications of this precursor, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics and Synthesis

Before delving into its applications, a thorough understanding of the precursor's fundamental properties and synthesis is essential for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

tert-Butyl N-(2-bromoethyl)carbamate is typically a low-melting, off-white solid or a colorless oil.[1][2] Its solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate makes it amenable to a wide range of reaction conditions.[1]

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-(2-bromoethyl)carbamate | [3] |

| CAS Number | 39684-80-5 | [1] |

| Molecular Formula | C₇H₁₄BrNO₂ | [1] |

| Molecular Weight | 224.10 g/mol | [1] |

| Melting Point | 30-32 °C | [1] |

Synthesis Protocol: A Self-Validating System

The most common and reliable synthesis of tert-butyl N-(2-bromoethyl)carbamate involves the reaction of 2-bromoethylamine or its hydrobromide salt with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection chemistry and is widely employed due to its high efficiency and the operational simplicity of the work-up.

Experimental Protocol: Synthesis of tert-Butyl N-(2-bromoethyl)carbamate [1]

-

Materials:

-

2-Bromoethylamine (or its hydrobromide salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (or another suitable base if starting from the salt)

-

Methanol (or other suitable solvent like dichloromethane)

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-bromoethylamine (1.0 eq) and triethylamine (2.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to quench any unreacted Boc₂O and to facilitate extraction.

-

Extract the aqueous mixture with dichloromethane (2x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate as a colorless oil.

-

This protocol is considered self-validating due to the robustness of the Boc protection reaction and the straightforward purification process. The causality behind the choice of reagents is clear: triethylamine acts as a base to deprotonate the amine, rendering it nucleophilic towards the electrophilic carbonyl of Boc₂O. The use of a slight excess of base ensures complete reaction.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true value of tert-butyl N-(2-bromoethyl)carbamate is realized in its application as a key intermediate in the synthesis of complex pharmaceutical agents. Its ability to introduce a protected ethylamine linker is crucial for building molecules that can effectively interact with biological targets.

Case Study 1: Synthesis of Mirabegron (Myrbetriq®)

Mirabegron is a potent and selective β₃-adrenergic receptor agonist used for the treatment of overactive bladder.[4] Several synthetic routes to Mirabegron have been developed, and while not always the most direct, a plausible and illustrative route involves the use of tert-butyl N-(2-bromoethyl)carbamate to construct a key intermediate. This involves the alkylation of a suitable aminophenyl precursor.

The following workflow illustrates a conceptual synthetic disconnection where our precursor would be strategically employed.

Caption: Conceptual workflow for Mirabegron synthesis.

Plausible Experimental Workflow:

-

Alkylation: A suitably protected 4-aminophenylacetic acid ester can be N-alkylated with tert-butyl N-(2-bromoethyl)carbamate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF. The bromide acts as a good leaving group, facilitating the SN2 reaction.

-

Amidation and Deprotection: The resulting intermediate, now containing the Boc-protected aminoethyl side chain, can undergo further functionalization, such as amidation with 2-aminothiazole-4-acetic acid, followed by the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield Mirabegron.[5]

Case Study 2: A Potential Route to Pregabalin (Lyrica®)

Pregabalin is an anticonvulsant and anxiolytic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[6] While multiple synthetic routes to Pregabalin exist, the structural motif of a γ-amino acid can be conceptually derived from precursors built using tert-butyl N-(2-bromoethyl)carbamate.

The following diagram outlines a hypothetical, yet chemically sound, approach to a key intermediate for Pregabalin synthesis.

Caption: Hypothetical workflow for Pregabalin precursor synthesis.

Plausible Experimental Workflow:

-

Malonic Ester Synthesis: Diethyl isobutylmalonate is deprotonated with a strong base like sodium ethoxide to form a nucleophilic enolate.

-

Alkylation: This enolate can then be alkylated with tert-butyl N-(2-bromoethyl)carbamate. The electrophilic nature of the carbon bearing the bromine atom makes it an excellent target for the malonate enolate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester can then be subjected to acidic hydrolysis and heating, which will hydrolyze both the esters and the carbamate, and subsequently decarboxylate the malonic acid derivative to yield the γ-amino acid structure of Pregabalin.

Safety and Handling

As with any reactive chemical intermediate, proper handling and safety precautions are crucial. tert-Butyl N-(2-bromoethyl)carbamate is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It is also suspected of causing respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile and Enduring Tool in the Medicinal Chemist's Arsenal

tert-Butyl N-(2-bromoethyl)carbamate exemplifies the ideal chemical precursor: it is readily synthesized, well-characterized, and possesses the requisite chemical handles for predictable and high-yielding transformations. Its utility in the construction of key intermediates for blockbuster drugs like Mirabegron and its potential application in the synthesis of other important pharmaceuticals like Pregabalin underscore its significance. By providing a reliable method for introducing a protected aminoethyl group, it enables medicinal chemists to efficiently explore chemical space and build complex molecules with therapeutic potential. As drug discovery continues to evolve, the demand for such robust and versatile building blocks will undoubtedly persist, ensuring that tert-butyl N-(2-bromoethyl)carbamate remains a staple in the synthetic organic chemist's toolkit.

References

- European Patent Office. (2015, August 5). METHOD FOR THE SYNTHESIS OF MIRABEGRON AND ITS DERIVATIVES (EP 3177589 B1). Google Patents.

-

Vedantham, R., et al. (2016). Practical synthesis of Mirabegron. ResearchGate. Retrieved January 13, 2026, from [Link]

-

New Drug Approvals. (2016, February 22). Mirabegron. Retrieved January 13, 2026, from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

Apicule. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. Retrieved January 13, 2026, from [Link]

-

Lupine Publishers. (2018, February 15). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of mirabegron (CN103193730A).

-

European Patent Office. (2010, January 13). PREPARATION OF PREGABALIN AND RELATED COMPOUNDS (EP 1831154 B1). Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate (US7432391B2).

-

National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PubMed Central. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved January 13, 2026, from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate. Retrieved January 13, 2026, from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. PubChem. Retrieved January 13, 2026, from [Link]

Sources

- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. apicule.com [apicule.com]

"Tert-butyl 2-bromophenethylcarbamate" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-bromophenethylcarbamate